molecular formula C7H10O2 B13570282 4-Cyclopropylbut-2-enoic acid

4-Cyclopropylbut-2-enoic acid

Cat. No.: B13570282
M. Wt: 126.15 g/mol
InChI Key: DEMCQIBPEXLFFN-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylbut-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Cyclopropylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylbut-2-enoic acid is unique due to its specific combination of a cyclopropyl group and a butenoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-4-cyclopropylbut-2-enoic acid

InChI

InChI=1S/C7H10O2/c8-7(9)3-1-2-6-4-5-6/h1,3,6H,2,4-5H2,(H,8,9)/b3-1+

InChI Key

DEMCQIBPEXLFFN-HNQUOIGGSA-N

Isomeric SMILES

C1CC1C/C=C/C(=O)O

Canonical SMILES

C1CC1CC=CC(=O)O

Origin of Product

United States

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